2-(difluoromethoxy)-5-ethynylpyridine
Description
2-(Difluoromethoxy)-5-ethynylpyridine (C₈H₅F₂NO) is a pyridine derivative characterized by a difluoromethoxy group at the 2-position and an ethynyl (acetylene) substituent at the 5-position of the pyridine ring. Its SMILES representation is C#CC1=CN=C(C=C1)OC(F)F, and its InChIKey is UGHVENKEZRJLHO-UHFFFAOYSA-N .
Properties
CAS No. |
2703782-12-9 |
|---|---|
Molecular Formula |
C8H5F2NO |
Molecular Weight |
169.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(difluoromethoxy)-5-ethynylpyridine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, where an aryl halide reacts with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst.
Introduction of the Difluoromethoxy Group: The difluoromethoxy group can be introduced using difluoromethylation reagents, such as difluoromethyl iodide or difluoromethyl sulfone, under appropriate reaction conditions
Chemical Reactions Analysis
2-(Difluoromethoxy)-5-ethynylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the difluoromethoxy group under suitable conditions.
Coupling Reactions: The ethynyl group can participate in various coupling reactions, such as the Sonogashira coupling, to form more complex structures
Scientific Research Applications
2-(Difluoromethoxy)-5-ethynylpyridine has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly in the development of inhibitors for specific enzymes or receptors.
Materials Science: Its unique electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: The compound is used in biological assays to study its effects on various biological pathways and its potential as a therapeutic agent
Mechanism of Action
The mechanism of action of 2-(difluoromethoxy)-5-ethynylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the difluoromethoxy group can enhance binding affinity and selectivity towards these targets. The ethynyl group may also play a role in modulating the compound’s activity by influencing its electronic properties and steric interactions .
Comparison with Similar Compounds
2-(Difluoromethoxy)pyridine Derivatives
- 4-(Difluoromethoxy)-3-(pyridin-2-ylethynyl)phenyl methanone: This compound shares the difluoromethoxy group but incorporates a phenyl ring fused with a pyrrolo[3,4-b]pyridine moiety.
- Methyl 4-[[3-[2-(difluoromethoxy)-3,4-difluoro-phenyl]tetrahydrofuran-2-carbonyl]amino]pyridine-2-carboxylate: A patent-derived compound with a difluoromethoxy-substituted phenyl group linked to a tetrahydrofuran ring. The presence of a carboxylate group increases hydrophilicity, contrasting with the ethynyl group’s hydrophobicity in 2-(difluoromethoxy)-5-ethynylpyridine .
Ethynyl-Substituted Pyridines
- 5-Ethynyl-2-fluoropyridine: Replaces the difluoromethoxy group with a fluorine atom.
- The benzyloxy group introduces steric hindrance absent in this compound, which may affect metabolic stability .
Functional Group Comparisons
Difluoromethoxy vs. Methoxy/Trifluoromethoxy
Ethynyl vs. Halogen/Hydroxyl Substituents
- 5-Hydroxy-2-(difluoromethoxy)pyridine : Replacing the ethynyl group with a hydroxyl increases polarity and hydrogen-bonding capacity, favoring aqueous solubility but reducing compatibility with hydrophobic binding pockets .
- 5-Chloro-2-(difluoromethoxy)pyridine: The chloro substituent provides a leaving group for nucleophilic substitution reactions, whereas the ethynyl group enables click chemistry or Sonogashira coupling, broadening synthetic utility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
